molecular formula C9H20ClN B6244576 cyclononanamine hydrochloride CAS No. 60662-43-3

cyclononanamine hydrochloride

Cat. No.: B6244576
CAS No.: 60662-43-3
M. Wt: 177.71 g/mol
InChI Key: MFQVEHRTQJGEFR-UHFFFAOYSA-N
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Description

Cyclononanamine hydrochloride is a cycloalkylamine hydrochloride with a nine-membered cycloalkane ring and a primary amine group. The compound has the molecular formula C₉H₂₀ClN and a molecular weight of 177.72 g/mol (CAS: 60662-43-3) . Its structure comprises a cyclononane backbone with an amine functional group, protonated as a hydrochloride salt to enhance stability and solubility.

Properties

CAS No.

60662-43-3

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

cyclononanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c10-9-7-5-3-1-2-4-6-8-9;/h9H,1-8,10H2;1H

InChI Key

MFQVEHRTQJGEFR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononanamine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of nonylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonylamine and hydrochloric acid into the reactor, where the cyclization reaction takes place. The product is then purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclononanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Cyclononanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of cyclononanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares cyclononanamine hydrochloride with structurally related cycloalkylamine hydrochlorides and alkaloid derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Ring Size Key Structural Features
This compound C₉H₂₀ClN 177.72 60662-43-3 9 Primary amine on a nine-membered ring
1-Cyclohexyl-2-propanamine HCl C₉H₂₀ClN 177.72 5471-54-5 6 Cyclohexyl group + propanamine chain
cis-2-Methylcyclopentanamine HCl C₆H₁₄ClN 135.64 102778-36-9 5 Methyl substituent on cyclopentane
N-Benzylcyclohexylamine HCl C₁₃H₂₀ClN 225.80 16350-96-2 6 Benzyl and cyclohexyl groups
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 633-65-8 N/A Isoquinoline alkaloid with O-methyl groups
Key Observations:

Isomerism: this compound shares the same molecular formula (C₉H₂₀ClN) as 1-cyclohexyl-2-propanamine hydrochloride but differs in structure. The former has a nine-membered ring, while the latter combines a six-membered cyclohexane with a three-carbon amine chain .

Functional Groups : N-Benzylcyclohexylamine HCl introduces an aromatic benzyl group, enhancing lipophilicity and altering pharmacological interactions compared to purely aliphatic cycloalkylamines .

Physicochemical and Analytical Comparisons

Solubility and Stability:
  • This compound’s large ring may confer lower aqueous solubility compared to smaller cycloalkylamines like cis-2-methylcyclopentanamine HCl, which has a molecular weight of 135.64 g/mol and likely higher polarity .
  • Berberine hydrochloride, an alkaloid, contains multiple oxygen atoms, increasing its polarity and solubility in polar solvents compared to cyclononanamine .
Analytical Methods:
  • High-performance liquid chromatography (HPLC) is a standard method for quantifying amine hydrochlorides, as demonstrated in studies on clonidine hydrochloride . This compound’s lack of chromophores may necessitate UV-derivatization or alternative detection methods.

Biological Activity

Cyclononanamine hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its cyclic amine structure, which may contribute to its bioactivity. The presence of the hydrochloride salt form enhances its solubility, potentially improving its bioavailability in biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results:

  • Inhibition Zones : The compound displayed inhibition zones ranging from 9 to 20 mm against tested bacterial strains.
  • Comparison with Controls : Some derivatives of cyclononanamine were found to be more effective than traditional antibiotics like curcumin, particularly against ampicillin-resistant strains of Enterobacter cloacae.
Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus15More effective than curcumin
Escherichia coli12Comparable to ampicillin
Enterobacter cloacae20Resistant strain response

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies using murine macrophage cell lines (RAW 264.7) assessed the compound's ability to inhibit nitric oxide (NO) production, a key mediator in inflammatory responses.

  • NO Inhibition : The compound demonstrated an IC50 value ranging from 10.2 to 16.4 µM, indicating potent anti-inflammatory activity comparable to established anti-inflammatory agents like curcumin.
CompoundIC50 (µM)Comparison with Curcumin
Cyclononanamine10.2 - 16.4Similar
Curcumin14.7 ± 0.2Reference

This suggests that this compound could be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several cyclic amine compounds, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to increased membrane permeability.
  • Inflammation Model : In a murine model of inflammation, this compound was administered prior to inducing inflammation. The results showed a significant reduction in inflammatory markers and improved recovery times compared to untreated controls.
  • Structure-Activity Relationship (SAR) : Further research into the SAR of cyclononanamine derivatives indicated that modifications to the cyclic structure could enhance both antibacterial and anti-inflammatory activities.

Q & A

Q. What are the standard synthetic routes for cyclononanamine hydrochloride, and how can purity be validated?

this compound (C₉H₂₀ClN, CAS 60662-43-3) is typically synthesized via hydroboration-organoborane chemistry, a method validated for primary amines . Key steps include:

  • Cyclononene hydroboration followed by amine functionalization.
  • Acidic hydrolysis to yield the hydrochloride salt. Purity validation requires analytical techniques like HPLC (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity. Enamine Ltd. catalogs emphasize molecular weight (177.72 g/mol) and CAS registration for batch consistency .

Q. What experimental methods are recommended to assess solubility and stability in aqueous buffers?

  • Solubility : Use equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid, monitored via UV-Vis spectrophotometry or HPLC.
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic analysis by LC-MS to detect degradation products. Stock solutions should be stored at -20°C in anhydrous acetonitrile to prevent hydrolysis, as advised for similar hydrochlorides .

Q. How should researchers handle this compound to ensure safety and reproducibility?

  • Handling : Use fume hoods, nitrile gloves, and anti-static lab coats. Avoid inhalation of dust; store in sealed containers under inert gas (e.g., argon) .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios) and validate analytical methods (e.g., retention time consistency in HPLC) across batches .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for studying this compound’s biological interactions?

  • In vitro : Use primary neuronal cultures or HEK-293 cells transfected with amine transporters to study uptake kinetics.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) can assess pharmacokinetics (Cmax, t½) via intravenous dosing. Dose-response studies should include negative controls (e.g., saline) and toxicity endpoints (e.g., liver enzyme assays) .

Q. How can contradictions in experimental data (e.g., conflicting solubility values) be resolved?

  • Methodological audits : Compare buffer compositions (e.g., ionic strength), temperature controls, and instrument calibration across studies.
  • Statistical analysis : Apply ANOVA or Bayesian modeling to identify outliers. Reference standards (e.g., USP-grade cyclononanamine) ensure cross-lab consistency .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptor 1, TAAR1).
  • MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (100 ns trajectories, GROMACS). Validate predictions with SPR binding assays .

Q. How can this compound be integrated into drug delivery systems for enhanced bioavailability?

  • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (70–150 nm) via solvent evaporation. Characterize drug loading efficiency (UV-Vis) and release kinetics (dialysis in PBS).
  • Mucoadhesive systems : Conjugate with thiolated chitosan for prolonged GI retention, inspired by L-cysteine hydrochloride delivery strategies .

Methodological Notes

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, NMR spectra, and statistical codes in supplementary materials .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and document protocols per ARRIVE guidelines .

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